4-Chloro-3-iodoquinoline
Overview
Description
4-Chloro-3-iodoquinoline is a chemical compound with the molecular formula C9H5ClIN . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-3-iodoquinoline, has attracted a lot of attention from chemists due to their wide range of applicability. Many methods for the synthesis of substituted quinoline rings have been developed recently. Over the past five years, the majority of those reported have been based on cycloisomerization and cyclization processes .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-iodoquinoline consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 289.500 Da, and the monoisotopic mass is 288.915497 Da .
Chemical Reactions Analysis
Quinoline and its derivatives, including 4-Chloro-3-iodoquinoline, are used in various chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used for the construction and functionalization of this compound .
Physical And Chemical Properties Analysis
4-Chloro-3-iodoquinoline is a solid substance . It has a molecular formula of C9H5ClIN and an average mass of 289.500 Da .
Scientific Research Applications
Cross-Coupling Reactions in Organic Synthesis
4-Chloro-3-iodoquinoline is used in organic synthesis, particularly in cross-coupling reactions. The conditions for selective stepwise substitution of iodine and chlorine atoms in this compound allow the synthesis of various diarylquinolines with different aryl groups. This process can be achieved in a one-pot procedure, yielding high product quantities (Tsvetkov et al., 2002). Additionally, the compound has been used in the palladium-catalyzed Suzuki cross-coupling reactions for the synthesis of 2,3,4-triarylquinolines, demonstrating its versatility in organic synthesis (Mphahlele, 2010).
Synthesis of Polyfunctionalized Quinolines
4-Chloro-3-iodoquinoline serves as a substrate for the synthesis of various polyfunctionalized quinolines. These include 2,3-diaryl-4-methoxyquinolines and other derivatives, achieved through sequential functionalization. Such compounds have potential applications in diverse fields like medicinal chemistry and material science (Mphahlele & Mtshemla, 2008).
In Drug Development and Antitumor Activity
Though not directly related to 4-chloro-3-iodoquinoline, its structural analogs, such as halogen-substituted quinolines, have been studied for potential antitumor activities. These studies provide insights into the structural-activity relationships of such compounds, which could inform future research involving 4-chloro-3-iodoquinoline derivatives (Lin & Loo, 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-3-iodoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHOABWDLKHXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460299 | |
Record name | 4-Chloro-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodoquinoline | |
CAS RN |
590371-90-7 | |
Record name | 4-Chloro-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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